molecular formula C16H34ClNO5 B1651412 NH2-PEG5-C6-Cl CAS No. 1261238-22-5

NH2-PEG5-C6-Cl

Cat. No.: B1651412
CAS No.: 1261238-22-5
M. Wt: 355.9
InChI Key: PPGFKRLCLUQKRT-UHFFFAOYSA-N
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Description

This compound facilitates the degradation of intracellular molecules via autophagy .

Mechanism of Action

Target of Action

NH2-PEG5-C6-Cl is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are intracellular molecules that are degraded by autophagy . The compound is used in the synthesis of a series of PROTACs , which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound interacts with its targets by inducing their degradation through autophagy . This is achieved by the formation of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, a process that is crucial for maintaining cellular homeostasis. The compound, as a part of PROTAC, facilitates the tagging of target proteins with ubiquitin molecules, marking them for degradation by the proteasome.

Pharmacokinetics

It is noted that the salt form of the compound, this compound hydrochloride, usually boasts enhanced water solubility and stability , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the degradation of target intracellular molecules by autophagy . This can lead to various molecular and cellular effects, depending on the specific targets and the biological context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility and stability can be enhanced in its salt form . .

Biochemical Analysis

Biochemical Properties

NH2-PEG5-C6-Cl interacts with various enzymes, proteins, and other biomolecules in the context of PROTACs . The nature of these interactions is largely determined by the specific PROTAC that this compound is part of. The PEG component of this compound confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated .

Cellular Effects

This compound, as a part of PROTACs, can influence cell function by inducing the degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC brings the target protein and E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. As a part of PROTACs, this compound could potentially interact with enzymes or cofactors involved in protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG5-C6-Cl typically involves the reaction of 6-chlorohexanol with polyethylene glycol (PEG) derivatives. The process includes multiple steps of etherification and amination to introduce the amino group at one end and the chloro group at the other end of the PEG chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is often purified using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

NH2-PEG5-C6-Cl undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The amino group can participate in coupling reactions to form amide or urea linkages

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.

    Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and catalysts like N-hydroxysuccinimide (NHS) are used under mild conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azido-PEG, thiocyanato-PEG, etc.

    Coupling Products: Amide or urea derivatives are common products when the amino group is involved in coupling reactions

Scientific Research Applications

NH2-PEG5-C6-Cl has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Integral in the development of PROTACs for targeted protein degradation, which is a promising therapeutic strategy for various diseases, including cancer.

    Industry: Employed in the production of advanced materials and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

    NH2-PEG4-C6-Cl: Similar structure but with a shorter PEG chain.

    NH2-PEG6-C6-Cl: Similar structure but with a longer PEG chain.

    NH2-PEG5-C6-Br: Similar structure but with a bromo group instead of a chloro group

Uniqueness

NH2-PEG5-C6-Cl is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. The chloro group also offers a versatile site for further functionalization, making it a valuable tool in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34ClNO5/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h1-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFKRLCLUQKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237449
Record name 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261238-22-5
Record name 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261238-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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